Thalidomide-5'-piperidine HCl
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Overview
Description
Thalidomide-5’-piperidine HCl is a derivative of thalidomide, a compound initially developed as a sedative and later found to have significant immunomodulatory and anti-angiogenic properties. Thalidomide-5’-piperidine HCl retains many of the parent compound’s properties but has been modified to enhance its efficacy and reduce its side effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-5’-piperidine HCl typically involves the reaction of thalidomide with piperidine under controlled conditions. One common method includes the cyclization of methyl 2-(bromomethyl)-3-nitrobenzoate with 3-aminopiperidine-2,6-dione hydrochloride to form the desired compound . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of Thalidomide-5’-piperidine HCl follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Thalidomide-5’-piperidine HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substituting agents: Halogens like chlorine (Cl2) and bromine (Br2).
Major Products
The major products formed from these reactions include hydroxylated, aminated, and substituted derivatives of Thalidomide-5’-piperidine HCl .
Scientific Research Applications
Thalidomide-5’-piperidine HCl has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Industry: Utilized in the development of new pharmaceuticals and as a standard in analytical chemistry.
Mechanism of Action
The mechanism of action of Thalidomide-5’-piperidine HCl involves binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding leads to the selective degradation of transcription factors IKZF1 and IKZF3, which play crucial roles in immune response and cell proliferation . The compound also inhibits angiogenesis by modulating the release of tumor necrosis factor-alpha (TNF-α) and other cytokines .
Comparison with Similar Compounds
Similar Compounds
Lenalidomide: Another derivative of thalidomide with enhanced immunomodulatory properties.
Pomalidomide: A more potent analog used in the treatment of multiple myeloma.
5-Amino-Thalidomide: A derivative used in targeted protein degradation research.
Uniqueness
Thalidomide-5’-piperidine HCl is unique due to its specific modifications that enhance its efficacy and reduce side effects compared to its parent compound, thalidomide. Its ability to selectively degrade specific transcription factors makes it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C18H21ClN4O4 |
---|---|
Molecular Weight |
392.8 g/mol |
IUPAC Name |
5-(4-aminopiperidin-1-yl)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C18H20N4O4.ClH/c19-10-5-7-21(8-6-10)11-1-2-12-13(9-11)18(26)22(17(12)25)14-3-4-15(23)20-16(14)24;/h1-2,9-10,14H,3-8,19H2,(H,20,23,24);1H |
InChI Key |
NHAXLMUVZKYXLT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCC(CC4)N.Cl |
Origin of Product |
United States |
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